An In-depth Technical Guide to the Chemical Properties of Methyldichlorophosphine
An In-depth Technical Guide to the Chemical Properties of Methyldichlorophosphine
Foreword
Methyldichlorophosphine (CH₃PCl₂), also known as methylphosphonous dichloride, is a foundational building block in organophosphorus chemistry. Its high reactivity, stemming from the phosphorus(III) center bonded to two labile chlorine atoms and a methyl group, makes it both a versatile precursor and a significant handling challenge. This guide provides an in-depth exploration of the core chemical properties of methyldichlorophosphine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven protocols for its use, and contextualize its importance in modern synthesis.
Compound Identification and Core Physical Properties
Precise identification and understanding of physical constants are paramount for the safe and effective use of any chemical reagent. Methyldichlorophosphine is a colorless, corrosive, and flammable liquid with a pungent odor.[1][2] It is highly sensitive to air and moisture.[3][4]
| Property | Value | Source(s) |
| CAS Number | 676-83-5 | [1][3][5] |
| Molecular Formula | CH₃Cl₂P | [1][3][4] |
| Molecular Weight | 116.91 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | 81-82 °C | [3][7][8] |
| Melting Point | -81.5 °C | [3][4][7] |
| Density | 1.3 g/mL | [3][7][8] |
| Refractive Index | 1.4944 - 1.4964 | [3][7][8] |
| Flash Point | 48 °C | [3][4][7] |
| Vapor Pressure | 79.3 mmHg at 25°C | [4] |
| Solubility | Reacts with water | [3][4] |
| UN Number | 2845 | [1][4] |
Synthesis and Commercial Production
The synthesis of methyldichlorophosphine is a well-established industrial process, reflecting its importance as a chemical intermediate. Understanding its synthesis provides insight into potential impurities and the scale of its availability.
Industrial Synthesis: Methane and Phosphorus Trichloride
The primary industrial route involves the high-temperature, gas-phase reaction of methane (CH₄) with phosphorus trichloride (PCl₃).[2][9] This reaction proceeds via a free-radical chain mechanism, often initiated by a catalyst like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[2][9]
-
Initiation: The catalyst generates chlorine radicals (Cl•) at elevated temperatures (500-650 °C).[2][9]
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from methane, yielding a highly reactive methyl radical (•CH₃) and hydrogen chloride (HCl).[2]
-
The methyl radical attacks a molecule of phosphorus trichloride, displacing a chlorine atom to form the desired C-P bond of methyldichlorophosphine and regenerating a chlorine radical.[2]
-
-
Termination: The chain reaction ceases when radicals combine.
The elegance of this method lies in its use of inexpensive, readily available feedstocks. However, the high temperatures and radical nature make it a non-stereoselective process, yielding a racemic mixture of the P-chiral molecule.[2]
Laboratory-Scale Synthesis
For laboratory applications, several alternative routes are available. A common method involves the alkylation of phosphorus trichloride with methyl iodide in the presence of aluminum chloride to form a phosphonium salt, which is subsequently reduced with iron powder.[1]
-
Step 1 (Alkylation): CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺[AlCl₃I]⁻
-
Step 2 (Reduction): [CH₃PCl₃]⁺[AlCl₃I]⁻ + Fe → CH₃PCl₂ + FeICl + AlCl₃
Another convenient laboratory synthesis involves the reduction of the pre-formed complex of methyl chloride, PCl₃, and AlCl₃ with phenyldichlorophosphine.[10] These methods offer greater control for smaller-scale operations where the high-temperature gas-phase reaction is not feasible.
Chemical Reactivity and Core Mechanisms
The chemistry of methyldichlorophosphine is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bonds. The phosphorus atom possesses a lone pair of electrons, allowing it to act as a nucleophile, but the strong electron-withdrawing effect of the two chlorine atoms makes it highly susceptible to attack by nucleophiles.
Caption: Oxidation from Phosphorus(III) to Phosphorus(V).
Common oxidizing agents for this purpose include sulfuryl chloride (SO₂Cl₂), dinitrogen tetroxide (N₂O₄), and even molecular oxygen (O₂). [2][11]The reaction with sulfuryl chloride is particularly efficient and widely used. [11]
-
Reaction: CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂ [11] Methylphosphonic dichloride is itself a crucial intermediate, notably as a precursor in the synthesis of certain chemical warfare agents and in oligonucleotide synthesis. [11][12]
Nucleophilic Substitution with Alcohols and Amines
The P-Cl bonds are excellent leaving groups, facilitating nucleophilic substitution reactions.
-
With Alcohols (Alcoholysis): Reaction with alcohols produces methylphosphonite esters. [2]The stoichiometry of the alcohol determines whether one or both chlorine atoms are substituted. This reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom. [2]These phosphonite products can be subsequently oxidized to the more stable phosphonates. [2]* With Amines (Aminolysis): Primary or secondary amines react similarly to yield P-alkylphosphonic diamides (phosphonamides). [2]The use of a tertiary amine base like triethylamine is often required to scavenge the HCl byproduct.
Experimental Protocols: Handling and Application
The high reactivity of methyldichlorophosphine necessitates rigorous and well-defined experimental procedures. Trustworthiness in any protocol involving this reagent is built upon a self-validating system of inert atmosphere techniques and careful quenching.
Mandatory Protocol: Safe Handling and Inert Atmosphere Technique
This protocol outlines the minimum requirements for safely handling methyldichlorophosphine in a research setting.
-
Preparation:
-
All glassware must be oven-dried (>120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).
-
All transfers must be conducted in a certified chemical fume hood.
-
Prepare a quenching bath (e.g., a large beaker with a solution of sodium bicarbonate or a dry powder absorbent like vermiculite) within the fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. [13]2. Inert Gas Manifold (Schlenk Line) Use:
-
Connect the reaction flask to a Schlenk line, ensuring a positive pressure of inert gas.
-
The methyldichlorophosphine reagent bottle should be equipped with a septum.
-
-
Reagent Transfer (Syringe Technique):
-
Purge a gas-tight syringe with inert gas 3-5 times.
-
Puncture the septum of the reagent bottle and slowly draw the required volume of liquid. Ensure the needle tip is below the liquid surface to avoid pulling gas.
-
Withdraw the syringe and immediately insert it into the reaction flask's septum.
-
Dispense the reagent slowly into the reaction mixture, especially if the reaction is exothermic.
-
-
Post-Use and Quenching:
-
Any residual reagent in the syringe must be quenched immediately. Expel the contents slowly into a beaker containing a non-reactive solvent (e.g., hexane) under an inert atmosphere, which can then be slowly added to an alcohol (like isopropanol) for quenching.
-
Clean all contaminated glassware by rinsing with an anhydrous, inert solvent, and then carefully quench the rinsate.
-
Representative Reaction: Synthesis of Diethyl Methylphosphonite
This protocol details the reaction of methyldichlorophosphine with ethanol to form a phosphonite ester, a common follow-on reaction.
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to an inert gas line/bubbler.
-
Reagents:
-
In the reaction flask, dissolve absolute ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Charge the dropping funnel with methyldichlorophosphine (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
-
Reaction:
-
Add the methyldichlorophosphine solution dropwise to the stirred ethanol solution over 1 hour, maintaining the internal temperature below 5 °C.
-
A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Isolation:
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with additional anhydrous ether.
-
Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude diethyl methylphosphonite.
-
Crucial Note: The product is still oxygen-sensitive and should be handled under an inert atmosphere. It is often used immediately in the next step (e.g., oxidation to the phosphonate) without purification by distillation to avoid decomposition.
-
Key Applications in Research and Industry
The utility of methyldichlorophosphine is defined by its role as a reactive intermediate for creating more complex organophosphorus compounds.
-
Agrochemicals: It is a key precursor to the herbicide Glufosinate. [1][2]The C-P bond formed in the initial synthesis of methyldichlorophosphine is a core structural feature of the final active ingredient.
-
Flame Retardants: It is used in the production of various flame-retardant compounds. [1][14]Organophosphorus compounds, particularly phosphinates derived from it, are highly effective in interrupting the combustion cycle in polymers.
-
Ligand Synthesis: It serves as a starting material for synthesizing phosphine ligands used in transition metal catalysis, such as dimethylphenylphosphine. [1]* Chemical Defense: Historically, it was used as a precursor in the production of V-series nerve agents (like VX) and Sarin. [1]Its status as a Schedule 2 chemical under the Chemical Weapons Convention strictly controls its production and trade.
Safety, Handling, and Disposal
The hazardous nature of methyldichlorophosphine cannot be overstated. A thorough understanding of its risks is essential for anyone working with this compound.
Caption: Workflow for the safe handling of methyldichlorophosphine.
-
Hazards:
-
Pyrophoric and Water-Reactive: Catches fire spontaneously if exposed to air and reacts violently with water. [15][16] * Corrosive: Causes severe skin burns and eye damage. [2] * Toxic: Toxic or harmful if inhaled or swallowed. [2][3]Inhalation can cause chemical pneumonitis. [17] * Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosphorus oxides (POx). [3][12]* Storage: Must be stored under an inert gas (argon or nitrogen) in a tightly sealed container. [6]It should be kept in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like oxidizing agents and bases. [3][15]* Spill Response: In case of a spill, evacuate the area. DO NOT USE WATER. [15][17]Cover the spill with a dry, inert absorbent material such as sand or vermiculite. [15]All cleanup operations should be performed by trained personnel wearing appropriate PPE. [17]* Disposal: Waste must be treated as hazardous. Small amounts can be cautiously quenched by slow addition to a large volume of a stirred, cooled secondary alcohol like isopropanol. The resulting acidic solution must be neutralized before disposal according to local, state, and federal regulations. [15]
-
Conclusion
Methyldichlorophosphine is a quintessential example of a highly reactive and versatile chemical intermediate. Its properties are dictated by the trivalent phosphorus center, which provides pathways for oxidation, and the two labile P-Cl bonds that are susceptible to a wide range of nucleophilic substitution reactions. While its hazardous nature—particularly its pyrophoricity and violent reaction with water—demands the utmost respect and adherence to strict handling protocols, its utility as a precursor in agrochemicals, flame retardants, and ligand synthesis solidifies its place as a critical compound in the field of organophosphorus chemistry. The insights and protocols provided in this guide are intended to empower researchers to harness its synthetic potential safely and effectively.
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